4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16946121
InChI: InChI=1S/C19H14N4O3S/c1-25-14-4-2-13(3-5-14)23-18(24)17(27-19(23)20)8-15-6-7-16(26-15)12-9-21-11-22-10-12/h2-11,20H,1H3
SMILES:
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.4 g/mol

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-

CAS No.:

Cat. No.: VC16946121

Molecular Formula: C19H14N4O3S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- -

Specification

Molecular Formula C19H14N4O3S
Molecular Weight 378.4 g/mol
IUPAC Name 2-imino-3-(4-methoxyphenyl)-5-[(5-pyrimidin-5-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H14N4O3S/c1-25-14-4-2-13(3-5-14)23-18(24)17(27-19(23)20)8-15-6-7-16(26-15)12-9-21-11-22-10-12/h2-11,20H,1H3
Standard InChI Key XTZCXAICMHRVGR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CN=CN=C4)SC2=N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates a thiazolidinone ring—a five-membered heterocycle containing sulfur and nitrogen—with two distinct aromatic systems: a 4-methoxyphenyl group at position 3 and a pyrimidinyl-substituted furanyl moiety at position 5. The 2-imino group introduces additional hydrogen-bonding potential, which may influence its biological interactions.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name2-Imino-3-(4-methoxyphenyl)-5-[[5-(5-pyrimidinyl)-2-furanyl]methylene]-1,3-thiazolidin-4-one
Molecular FormulaC19H14N4O3S\text{C}_{19}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight378.4 g/mol
Canonical SMILESCOC1=CC=C(C=C1)N2C(=N)SC(C2=O)=CC3=CC=C(O3)C4=NC=CN=C4
InChIKeyCSZYWJHBKIHGFY-UHFFFAOYSA-N

The pyrimidinyl-furanyl substituent introduces a planar, conjugated system that may enhance π-π stacking interactions with biological targets, while the methoxy groups improve solubility and modulate electronic effects.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound follows established protocols for thiazolidinone derivatives, involving cyclocondensation reactions between thioketones or thioamides and carbonyl precursors. For example, VulcanChem reports the use of triethylamine as a base to facilitate the formation of the thiazolidinone ring, with reactions monitored via thin-layer chromatography (TLC) to ensure completion.

Table 2: Representative Synthesis Conditions

ParameterDetail
Starting MaterialsThioketone, pyrimidinyl-furanyl aldehyde
BaseTriethylamine
SolventEthanol or DMF
Reaction Time6–12 hours
PurificationColumn chromatography

The pyrimidinyl-furanyl moiety is introduced via a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of the thiazolidinone precursor.

Spectroscopic Confirmation

Infrared (IR) spectroscopy identifies key functional groups, such as the C=O stretch of the thiazolidinone ring at ~1700 cm⁻¹ and the C=N imino stretch at ~1650 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural insights:

  • ¹H NMR: Signals at δ 3.8 ppm (methoxy protons), δ 6.8–8.2 ppm (aromatic protons), and δ 7.5 ppm (furan and pyrimidine protons).

  • ¹³C NMR: Resonances for the thiazolidinone carbonyl (~175 ppm) and imino carbon (~160 ppm).

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate toxicity and pharmacokinetics using murine models.

  • Mechanistic Elucidation: Identify molecular targets via proteomic or crystallographic studies.

  • Derivatization: Explore substitutions at the furanyl or pyrimidinyl positions to optimize activity.

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